Welcome to the BenchChem Online Store!
molecular formula C9H18O3 B8765900 2-methyl-2-(tetrahydro-2H-pyran-2-yloxy)-1-propanol

2-methyl-2-(tetrahydro-2H-pyran-2-yloxy)-1-propanol

Cat. No. B8765900
M. Wt: 174.24 g/mol
InChI Key: KSXRISVGVHABRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08163755B2

Procedure details

To a solution of methyl 2-methyl-2-(tetrahydro-2H-pyran-2-yloxy)propanoate (1.25 g, 6.16 mmol) in THF (20 ml) under nitrogen was added portionwise lithium aluminium hydride (0.246 g, 6.16 mmol) at 0° C. and the reaction mixture was stirred 2 h, followed by slow addition of Na2SO4.10H2O (1.98 g, 6.16 mmol). After 30 minutes of stirring at 0° C. to room temperature, the insoluble materials were filtered off. The filtrate was concentrated in vacuo to give 2-methyl-2-(tetrahydro-2H-pyran-2-yloxy)propan-1-ol (1.16 g, 6.68 mmol, quant.) as a colorless oil which was used in the next step without further purification. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.11 (s, 6 H) 1.29-1.62 (m, 5 H) 1.67-1.80 (m, 1 H) 3.19-3.31 (m, 2 H) 3.34-3.43 (m, 1 H) 3.77-3.88 (m, 1 H) 4.40 (t, J=5.94 Hz, 1 H) 4.75-4.81 (m, 1 H).
Name
methyl 2-methyl-2-(tetrahydro-2H-pyran-2-yloxy)propanoate
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
0.246 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
Na2SO4.10H2O
Quantity
1.98 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O:8][CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][O:10]1)([CH3:7])[C:3](OC)=[O:4].[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[CH3:7][C:2]([O:8][CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][O:10]1)([CH3:1])[CH2:3][OH:4] |f:1.2.3.4.5.6|

Inputs

Step One
Name
methyl 2-methyl-2-(tetrahydro-2H-pyran-2-yloxy)propanoate
Quantity
1.25 g
Type
reactant
Smiles
CC(C(=O)OC)(C)OC1OCCCC1
Name
Quantity
0.246 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Na2SO4.10H2O
Quantity
1.98 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After 30 minutes of stirring at 0° C. to room temperature
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the insoluble materials were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(CO)(C)OC1OCCCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.68 mmol
AMOUNT: MASS 1.16 g
YIELD: CALCULATEDPERCENTYIELD 108.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.